molecular formula C11H7BrN2O B1522417 5-(4-Bromobenzoyl)pyrimidine CAS No. 1187165-02-1

5-(4-Bromobenzoyl)pyrimidine

Cat. No.: B1522417
CAS No.: 1187165-02-1
M. Wt: 263.09 g/mol
InChI Key: NZJSYWPDXWYIMG-UHFFFAOYSA-N
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Description

5-(4-Bromobenzoyl)pyrimidine is an organic compound with the molecular formula C11H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzoyl)pyrimidine typically involves the reaction of 4-bromobenzoyl chloride with pyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization or chromatographic techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromobenzoyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzoyl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

  • 5-(4-Chlorobenzoyl)pyrimidine
  • 5-(4-Methylbenzoyl)pyrimidine
  • 5-(4-Fluorobenzoyl)pyrimidine

Comparison: 5-(4-Bromobenzoyl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, methyl, and fluoro analogs, the bromine atom provides different electronic and steric properties, potentially leading to variations in biological activity and chemical reactivity .

Properties

IUPAC Name

(4-bromophenyl)-pyrimidin-5-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSYWPDXWYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282016
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-02-1
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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